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Compound of Interest

Compound Name: FP-21399

Cat. No.: B1673588 Get Quote

FP-21399: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
FP-21399 is a bis-azo compound that emerged as a promising anti-HIV agent in the late

1990s. Functioning as a viral entry inhibitor, it specifically targets the initial stages of the HIV-1

lifecycle, preventing the virus from fusing with and entering host CD4+ cells. This document

provides a comprehensive overview of the chemical structure, properties, and mechanism of

action of FP-21399, based on publicly available data. It is intended to serve as a technical

resource for researchers and professionals in the field of drug development. While FP-21399's

clinical development did not proceed to market, the compound remains a significant case study

in the exploration of novel anti-retroviral targets.

Chemical Structure and Properties
FP-21399 is chemically classified as a bis(disulfonaphthalene) derivative. Its structure is

characterized by two azo-linked naphthalene disulfonic acid moieties connected to a central

dimethoxybenzene ring. The presence of multiple sulfonic acid groups confers high water

solubility to the molecule.

Chemical Structure:

A diagram of the chemical structure of FP-21399 has been identified in the search results and

would be presented here.
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Physicochemical Properties

Detailed experimental data on the physicochemical properties of FP-21399 are not extensively

available in the public domain. The following table summarizes the known information.

Property Value Source

Molecular Formula
C40H24Cl4N6O16S4 (for the

tetrasodium salt)
PubChemLite

Appearance
Likely a colored solid due to

the azo groups
Inferred

Solubility High in aqueous solutions Inferred from structure

Melting Point Not available -

pKa Not available -

Synthesis
A general synthetic route for FP-21399 has been described, involving a multi-step process. A

detailed, step-by-step experimental protocol with specific reagents, conditions, and yields is not

publicly available. The following workflow provides a logical representation of the synthesis

based on the described chemical reactions.
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Logical Workflow for the Synthesis of FP-21399

Starting Materials

Intermediate Synthesis

Final Product Formation

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid

Acylation (Schotten-Baumann)

2,3-dichlorobenzoyl chloride 2,4-dichlorobenzoyl chloride 2,5-dimethoxy-4-nitroaniline

Diazotization

Azo Coupling

Nitro Group Reduction

Final Azo Coupling

FP-21399

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of FP-21399.

Experimental Protocol:
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A detailed experimental protocol for the synthesis of FP-21399 is not available in the reviewed

literature. The synthesis would likely involve the following key steps:

Acylation: Reaction of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with a

dichlorobenzoyl chloride derivative under Schotten-Baumann conditions to form an amide

intermediate.

Diazotization: Conversion of an aniline derivative (e.g., 2,5-dimethoxy-4-nitroaniline) to a

diazonium salt using a reagent like sodium nitrite in an acidic medium.

Azo Coupling: Reaction of the diazonium salt with the previously synthesized naphthol

derivative to form a monoazo compound.

Reduction: Reduction of the nitro group on the monoazo compound to an amino group.

Second Azo Coupling: Diazotization of the amino group on the monoazo compound and

subsequent coupling with a second, different acylated naphthol derivative to yield the final

bis-azo product, FP-21399.

Mechanism of Action
FP-21399 is an HIV-1 entry inhibitor that acts by preventing the fusion of the viral envelope with

the host cell membrane. Its primary target is the HIV-1 envelope glycoprotein complex, which

consists of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.

The proposed mechanism involves the binding of FP-21399 to the gp120/gp41 complex, which

interferes with the conformational changes necessary for viral entry. Preclinical studies suggest

that FP-21399 interacts with the V3 loop of gp120, a region critical for co-receptor binding and

subsequent fusion events.[1] By binding to this region, FP-21399 is thought to stabilize the

envelope glycoprotein complex in a non-fusogenic state, thereby preventing the insertion of the

gp41 fusion peptide into the host cell membrane.
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Conceptual Signaling Pathway of FP-21399 Action

HIV-1 Entry Cascade
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Caption: Conceptual pathway of HIV-1 entry and its inhibition by FP-21399.
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Preclinical and Clinical Data
FP-21399 demonstrated antiviral activity against a range of clinical and laboratory strains of

HIV-1, including those resistant to reverse transcriptase inhibitors like zidovudine (AZT).[1] The

compound was advanced to Phase I and II clinical trials.

In Vitro Efficacy

Specific IC50 and EC50 values from comprehensive preclinical studies are not readily available

in the public domain. However, it was reported that intravenous infusion of 0.9 - 4.2 mg/kg of

FP-21399 produced peak plasma levels that exceeded the in vitro IC50 value.

Pharmacokinetics (Phase I Clinical Trial)

A Phase I study in HIV-1 infected patients provided the following pharmacokinetic data after

intravenous administration.

Parameter Value

Administration Route Intravenous infusion

Dosing (Single Dose) 0.9, 1.7, 2.8, and 4.2 mg/kg

Dosing (Multiple Dose) 1, 2, and 3 mg/kg once-weekly for 4 weeks

Elimination Half-life ~4 hours

Terminal Half-life 1.5 - 2 days

Clinical Observations

In a Phase I trial, FP-21399 was generally well-tolerated.[2] The most common adverse events

were transient and dose-dependent, including drug- or metabolite-related coloration of urine

and skin.[2] Some patients showed an increase in CD4+ cell counts and a decrease in viral

load.[1] However, a subsequent Phase II study did not demonstrate a significant reduction in

viral load with once-a-week dosing over four weeks.

Experimental Protocols
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Detailed, step-by-step experimental protocols for the key assays used to characterize FP-
21399 are not publicly available. The following outlines the general methodologies that would

have been employed.

In Vitro Antiviral Activity Assay (General Workflow)

General Workflow for In Vitro Antiviral Assay

Prepare serial dilutions of FP-21399

Add FP-21399 dilutions to infected cell cultures

Culture CD4+ T-cell line (e.g., MT-4, CEM)

Infect cells with a known titer of HIV-1

Incubate for a defined period (e.g., 3-5 days)

Measure viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity)

Determine IC50/EC50 values

Click to download full resolution via product page

Caption: General workflow for assessing the in vitro antiviral activity of FP-21399.
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High-Performance Liquid Chromatography (HPLC) for Plasma Concentration

A published HPLC method for the determination of FP-21399 in human plasma provides the

following details:

Parameter Specification

Column
Reverse phase Puresil C18 (4.6 x 150 mm, 5

µm)

Mobile Phase
Water-acetonitrile containing 20 mM

triethylamine acetate (apparent pH 7.0)

Gradient
Linear gradient from 78:22 to 55:45

(water:acetonitrile) over 8 minutes

Detection
UV-Vis at 265 nm (0-8 min) and 600 nm (>8

min)

Retention Time 8.8 minutes

Limit of Quantitation 0.01 µg/mL

Conclusion
FP-21399 represents an important early example of a rationally targeted HIV entry inhibitor. Its

unique bis-azo structure and its mechanism of action, interfering with the viral envelope

glycoproteins, set it apart from the more common reverse transcriptase and protease inhibitors

of its time. While its clinical development was not pursued, the study of FP-21399 has

contributed to the understanding of the HIV-1 entry process and has informed the development

of subsequent entry inhibitors. The information presented in this technical guide, compiled from

available scientific literature, provides a foundational understanding of this compound for

researchers and professionals in the field of antiviral drug discovery. Further investigation into

the detailed molecular interactions of FP-21399 with the HIV-1 envelope could still yield

valuable insights for the design of new and more potent entry inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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